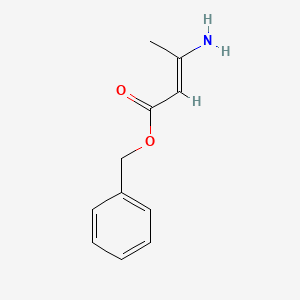
21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione, also known by its chemical formula C24H29FO5 , belongs to the class of steroids . It is a synthetic compound with interesting pharmacological properties.
Vorbereitungsmethoden
a. Synthetic Routes
The synthesis of this compound involves several steps. One common route starts with the precursor 9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione . Acetylation of the hydroxyl group at position 21 yields 21-acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione.
b. Reaction Conditions
The acetylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction occurs under acidic conditions, often catalyzed by a Lewis acid such as pyridine or DMAP (4-dimethylaminopyridine).
c. Industrial Production
In industry, large-scale production of this compound may involve optimized synthetic routes, purification steps, and quality control measures.
Analyse Chemischer Reaktionen
21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione can undergo various reactions:
Oxidation: Oxidation of the hydroxyl group at position 11β can lead to the formation of ketones or other functional groups.
Reduction: Reduction of the double bond at position 16 yields the corresponding saturated compound.
Substitution: Substitution reactions can occur at various positions, affecting the compound’s biological activity.
Common reagents include oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may serve as a starting material for the synthesis of corticosteroids used in anti-inflammatory and immunosuppressive therapies.
Chemical Research: Researchers study its reactivity and derivatives to understand steroid chemistry.
Industry: It contributes to the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The exact mechanism of action depends on the specific context. As a steroid, it likely interacts with cellular receptors (e.g., glucocorticoid receptors) and modulates gene expression. Further studies are needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While 21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione shares structural features with other steroids, its unique combination of functional groups sets it apart. Similar compounds include prednisolone , dexamethasone , and hydrocortisone .
Eigenschaften
Molekularformel |
C24H29FO5 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,17-18,20,29H,5-6,9,11-12H2,1-4H3 |
InChI-Schlüssel |
XJMVBEOHQFYGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B12105532.png)
![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester](/img/structure/B12105540.png)

![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)
![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)


